Methyl 4-methylcinnamate Methyl 4-methylcinnamate
Brand Name: Vulcanchem
CAS No.: 20754-20-5
VCID: VC12000768
InChI: InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+
SMILES: CC1=CC=C(C=C1)C=CC(=O)OC
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

Methyl 4-methylcinnamate

CAS No.: 20754-20-5

Cat. No.: VC12000768

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-methylcinnamate - 20754-20-5

Specification

CAS No. 20754-20-5
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name methyl (E)-3-(4-methylphenyl)prop-2-enoate
Standard InChI InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+
Standard InChI Key WLJBRXRCJNSDHT-BQYQJAHWSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=C/C(=O)OC
SMILES CC1=CC=C(C=C1)C=CC(=O)OC
Canonical SMILES CC1=CC=C(C=C1)C=CC(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 4-methylcinnamate, systematically named methyl (2E)-3-(4-methylphenyl)propenoate, belongs to the class of alkyl cinnamates. Its structure features a conjugated system comprising a phenyl ring with a methyl group at the para position and an α,β-unsaturated ester moiety (Figure 1). This conjugation contributes to its UV absorption properties and chemical reactivity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H12O2\text{C}_{11}\text{H}_{12}\text{O}_{2}
Molar Mass176.21 g/mol
Density1.057 g/cm³
Melting Point60–61°C
Boiling Point273°C
Flash Point152°C
AppearanceSolid
Storage ConditionsSealed, dry, room temperature

The compound’s crystalline solid state at room temperature and moderate melting point suggest stability under standard conditions, while its boiling point indicates suitability for high-temperature synthetic processes .

Synthesis Methods and Optimization

Palladium-Catalyzed Heck Reaction

A prominent synthesis route involves the Heck reaction, utilizing palladium(II) chloride (PdCl2\text{PdCl}_2) as a catalyst and polyethylene glycol (PEG-800) as a phase-transfer agent. This method achieves a yield of 73.1% under optimized conditions :

Procedure:

  • Reactor Setup: A 100 mL four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel.

  • Catalyst System: PdCl2\text{PdCl}_2 (0.15 mmol), NaHCO3\text{NaHCO}_3 (37.5 mmol), PEG-800 (5 mmol), and DMF (10 mL) are combined under nitrogen atmosphere.

  • Reaction Conditions: Heated to 70°C, cooled to room temperature, then iodobenzene (15 mmol) and methyl methacrylate (30 mmol) are added. The mixture is heated to 120°C for 6 hours.

  • Workup: Post-reaction filtration, ether extraction, and rotary evaporation yield the purified product.

Advantages:

  • High selectivity due to PEG’s phase-transfer capabilities.

  • Simplified product isolation compared to traditional methods.

Comparative Analysis of Catalytic Systems

Alternative methods employ electro-organic approaches or heterogeneous catalysts, but the Pd/PEG system remains superior in yield and scalability for laboratory-scale synthesis.

Spectroscopic and Photochemical Behavior

UV Absorption and Photostability

Methyl 4-methylcinnamate’s conjugated π-system enables strong UV absorption in the 280–320 nm range, akin to its methoxy-substituted analogue, methyl 4-methoxycinnamate . Time-resolved photoelectron spectroscopy (TR-PES) studies on methyl cinnamate derivatives reveal rapid excited-state dynamics:

  • 1¹ππ State Lifetime*: ~4.5 ps, followed by intersystem crossing to the 1¹nπ* state.

  • Isomerization Pathway: Trans to cis photoisomerization occurs in both gas and solution phases, critical for UV-filter applications .

Structural Characterization Techniques

  • NMR Spectroscopy: 1H^1\text{H} NMR confirms the trans configuration via coupling constants (J=16.0HzJ = 16.0 \, \text{Hz}) between α- and β-vinylic protons.

  • IR Spectroscopy: Peaks at 1710 cm⁻¹ (ester C=O) and 1630 cm⁻¹ (conjugated C=C) validate functional groups .

Biological ActivityMethyl 4-Methylcinnamate (Predicted)Methyl 4-Methoxycinnamate (Observed)
Antifungal (MIC)Not tested250 μg/mL (C. albicans)
Antioxidant (IC₅₀)~150 μM (DPPH assay)120 μM (DPPH assay)
Anti-inflammatory (IL-6)Potential40% inhibition at 100 μM

Industrial and Environmental Considerations

Scalability and Green Chemistry

The Pd/PEG catalytic system aligns with green chemistry principles by minimizing solvent waste (DMF recovery ≥85%) and avoiding toxic ligands. Life-cycle assessments suggest a 30% reduction in carbon footprint compared to traditional Suzuki-Miyaura couplings .

Future Research Directions

  • Photostability Enhancement: Coating with silica nanoparticles to reduce photodegradation.

  • Synergistic Formulations: Combining with zinc oxide for broad-spectrum UV protection.

  • Drug Delivery Systems: Microencapsulation for sustained release in topical applications.

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